11-Oxoundeca-5,9-dienoic acid
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Overview
Description
11-Oxoundeca-5,9-dienoic acid is a medium-chain fatty acid with the molecular formula C11H16O3. It is characterized by the presence of a conjugated diene system and a terminal oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxoundeca-5,9-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with an appropriate precursor, such as undecenoic acid.
Oxidation: The precursor undergoes oxidation to introduce the oxo group at the terminal position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Diene Formation: The introduction of the conjugated diene system is achieved through a series of dehydrogenation reactions. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate this process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and dehydrogenation processes. Continuous flow reactors and advanced catalytic systems are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-Oxoundeca-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted dienes, halogenated compounds.
Scientific Research Applications
11-Oxoundeca-5,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Oxoundeca-5,9-dienoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as oxidoreductases and receptors involved in fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
11-Oxoundeca-5,8-dienoic acid: Another medium-chain fatty acid with a similar structure but differing in the position of the double bonds.
Dienedioic acid: A useful diene building block with applications in organic synthesis.
Uniqueness
11-Oxoundeca-5,9-dienoic acid is unique due to its specific conjugated diene system and terminal oxo group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
840524-30-3 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
11-oxoundeca-5,9-dienoic acid |
InChI |
InChI=1S/C11H16O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1,3,6,8,10H,2,4-5,7,9H2,(H,13,14) |
InChI Key |
LPCLISDRKJOFGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCCC=CC=O)CC(=O)O |
Origin of Product |
United States |
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